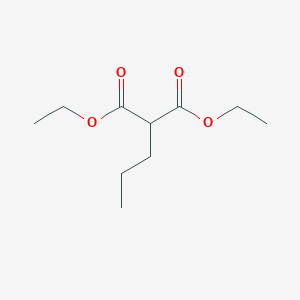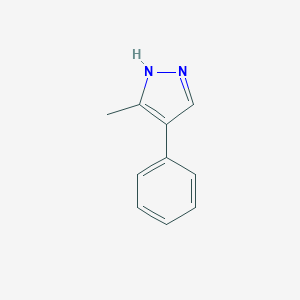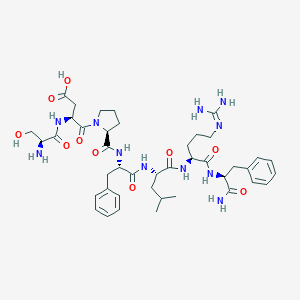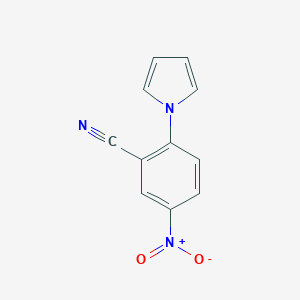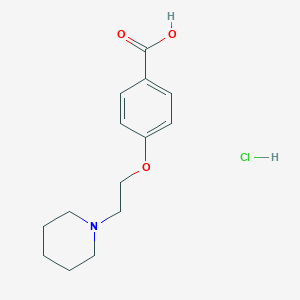
4-(2-Piperidinoethoxy)benzoic acid hydrochloride
概要
説明
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is an organic compound with the molecular formula C14H19NO3.ClH. It is a mono-constituent substance, meaning it consists of a single chemical entity. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes .
科学的研究の応用
4-(2-Piperidinoethoxy)benzoic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds, particularly those with potential antineoplastic activities.
Fluorescent Molecular Probes: Derivatives of this compound are used as sensitive molecular probes for detecting nanoparticles.
Pest Control: Prenylated benzoic acid derivatives have shown potential in reducing the fitness of caterpillars, indicating their use in pest control.
Crystal Structure Studies: Related compounds have been studied for their crystal and molecular structures, enhancing the understanding of such materials.
Safety and Hazards
Safety measures should be taken when handling “4-(2-Piperidinoethoxy)benzoic acid hydrochloride”. Avoid dust formation, breathing mist, gas, or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride typically involves multi-step organic reactions. One common method starts with the basic aromatic compound, benzoic acid, which undergoes functionalization steps to introduce the piperidinoethoxy group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process might include steps like crystallization and purification to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
4-(2-Piperidinoethoxy)benzoic acid hydrochloride can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the substitution of a leaving group by a nucleophile on the aromatic ring.
Oxidation and Reduction: These reactions can modify the functional groups attached to the aromatic ring.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted benzoic acid derivatives.
作用機序
The mechanism of action of 4-(2-Piperidinoethoxy)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor, affecting the activity of certain enzymes involved in biological processes. The exact pathways and targets can vary depending on the specific application and derivative used .
類似化合物との比較
Similar Compounds
- 4-(2-Piperidinoethoxy)benzoic acid
- 4-(2-Piperidinoethoxy)benzoyl chloride
- 4-(2-Piperidinoethoxy)benzoic acid ethyl ester
Uniqueness
4-(2-Piperidinoethoxy)benzoic acid hydrochloride is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications in medicinal chemistry and industrial processes .
特性
IUPAC Name |
4-(2-piperidin-1-ylethoxy)benzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15;/h4-7H,1-3,8-11H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVTYSMYHSVDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4057841 | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84449-80-9 | |
| Record name | Benzoic acid, 4-[2-(1-piperidinyl)ethoxy]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084449809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Piperidinoethoxy)benzoic acid hydrochloride(1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4057841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-piperidinoethoxy]benzoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.324 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


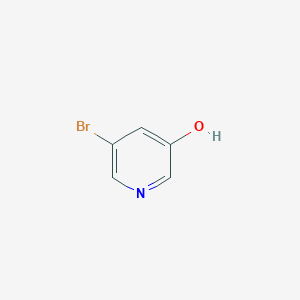
![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)
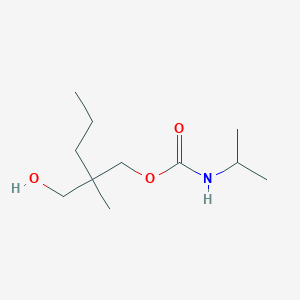
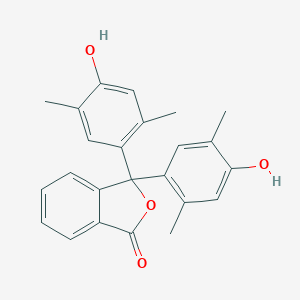
![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)
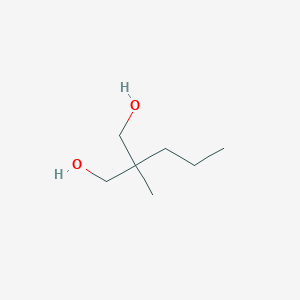
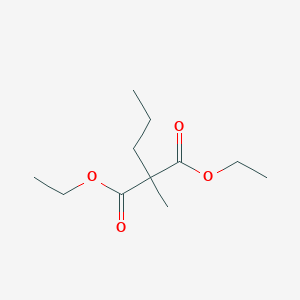
![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
